![molecular formula C17H9N3O5 B4293238 9,11-dinitrobenzo[f]naphtho[1,2-b][1,4]oxazepine](/img/structure/B4293238.png)
9,11-dinitrobenzo[f]naphtho[1,2-b][1,4]oxazepine
Overview
Description
9,11-dinitrobenzo[f]naphtho[1,2-b][1,4]oxazepine, commonly known as DNBO, is a heterocyclic compound that has been studied extensively in the field of organic chemistry. DNBO belongs to the family of naphtho[1,2-b][1,4]oxazepines and has a unique chemical structure that makes it an attractive target for synthetic chemists.
Scientific Research Applications
DNBO has been used in a variety of scientific research applications, including the synthesis of novel organic compounds, the development of new materials, and the study of organic reactions. DNBO has also been studied for its potential use in organic electronics, as it has been shown to exhibit high electron mobility and good stability under ambient conditions.
Mechanism of Action
The mechanism of action of DNBO is not fully understood, but it is believed to act as an electrophilic aromatic substitution agent. DNBO has been shown to react with a variety of nucleophiles, including amines and thiols, to form covalent adducts. This reaction is believed to be mediated by the nitro groups on the DNBO molecule, which act as electron-withdrawing groups.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DNBO have not been extensively studied, but it has been shown to be toxic to certain cell lines. DNBO has also been shown to inhibit the growth of certain bacteria, including E. coli and S. aureus. These effects are likely due to the electrophilic nature of DNBO, which can react with cellular nucleophiles and disrupt cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of DNBO is its unique chemical structure, which makes it an attractive target for synthetic chemists. DNBO has also been shown to exhibit good stability under ambient conditions, which makes it suitable for use in organic electronics. However, DNBO is also highly toxic and must be handled with care in the laboratory. In addition, the synthesis of DNBO can be challenging and requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of DNBO. One area of research is the development of new synthetic methods for DNBO and related compounds. Another area of research is the study of the mechanism of action of DNBO and its effects on cellular processes. Finally, DNBO could be studied for its potential use in organic electronics and other applications.
properties
IUPAC Name |
9,11-dinitronaphtho[1,2-b][1,4]benzoxazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O5/c21-19(22)11-7-15(20(23)24)13-9-18-14-6-5-10-3-1-2-4-12(10)17(14)25-16(13)8-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSDIRQNSXWXFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=CC(=CC(=C4C=N3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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